molecular formula C16H29N3O3 B2600430 tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate CAS No. 651056-70-1

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate

Numéro de catalogue: B2600430
Numéro CAS: 651056-70-1
Poids moléculaire: 311.426
Clé InChI: QHTZMHUKWCUEJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is a chemical compound with the formula C16H29N3O3 and a molecular weight of 311.42 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a carbamate group . The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

  • Intermediate for Crizotinib : The compound "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is synthesized as an important intermediate for crizotinib, a drug used in cancer treatment. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's utility in pharmaceutical synthesis D. Kong et al., 2016.

  • Key Intermediate of Vandetanib : Another study synthesized "Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate," a key intermediate of Vandetanib, from piperidin-4-ylmethanol through acylation, sulfonation, and substitution. This highlights the role of piperidine derivatives in synthesizing therapeutic agents Min Wang et al., 2015.

Medicinal Chemistry Applications

  • ACC1/2 Non-Selective Inhibitors : A novel piperazine derivative was synthesized and evaluated as ACC1/2 non-selective inhibitors. The study demonstrates the potential of tert-butoxycarbonyl group substituted compounds in the development of treatments for metabolic diseases Tomomichi Chonan et al., 2011.

  • Potential Anti-Malarial Agents : The structural analysis of tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate and related compounds revealed their anti-malarial activity, emphasizing the significance of tert-butyl piperazine derivatives in discovering new anti-malarial agents W. Cunico et al., 2009.

Synthesis Optimization and Characterization

  • Synthesis and Characterization : The synthesis, characterization, and X-ray diffraction studies of various tert-butyl piperazine-1-carboxylate derivatives demonstrate their potential applications in creating novel molecules with specific biological activities. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed anticorrosive activity for carbon steel in 1M HCl, indicating the diverse applications of these compounds beyond pharmaceuticals B. Praveen et al., 2021.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name

tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZMHUKWCUEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1.0 g of tert-butyl piperidin-4-ylcarbamate hydrochloride and 0.6 ml of triethylamine in 15 ml of methylene chloride was added to a solution of 418 mg of triphosgene in 10 ml of methylene chloride under cooling with ice-water bath. The reaction mixture was stirred for 2 hours with ice cooling, and then a solution of 358 mg of piperidine and 0.6 ml of triethylamine in 5 ml of methylene chloride was added thereto and stirred at room temperature for 15 hours. Aqueous 10% citric acid solution was added to the reaction mixture, and this was extracted with EtOAc. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The resulting solid was washed with ether to obtain 440 mg of tert-butyl [1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
358 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.